1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18793621
InChI: InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3
SMILES:
Molecular Formula: C9H15BrN2O
Molecular Weight: 247.13 g/mol

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL

CAS No.:

Cat. No.: VC18793621

Molecular Formula: C9H15BrN2O

Molecular Weight: 247.13 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL -

Specification

Molecular Formula C9H15BrN2O
Molecular Weight 247.13 g/mol
IUPAC Name 1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol
Standard InChI InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3
Standard InChI Key PLRWZXGFSJQSHI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC(C)(C)O)C)Br

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol delineates its molecular architecture. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, bears substituents at positions 3, 4, and 5: two methyl groups (3,5-dimethyl) and a bromine atom (4-bromo). The tert-alcohol moiety (2-methylpropan-2-ol) attaches to the pyrazole’s N1 position via a single bond, creating a sterically hindered ether-like linkage.

Molecular Formula: C9H16BrN2O\text{C}_9\text{H}_{16}\text{BrN}_2\text{O}
Molecular Weight: 248.14 g/mol
Key Structural Features:

  • Pyrazole core with bromine (electrophilic site) and methyl groups (steric shielding).

  • Tertiary alcohol group capable of hydrogen bonding and nucleophilic interactions.

  • Planar aromatic system conjugated with electron-withdrawing substituents.

The tert-alcohol substituent introduces significant steric bulk, which may influence reactivity and intermolecular interactions .

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented, analogous pyrazole derivatives suggest plausible methodologies. A two-step approach is hypothesized:

Formation of the Pyrazole Core

The base pyrazole structure can be synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 4-bromo-3,5-dimethyl-1H-pyrazole may be prepared by reacting hydrazine hydrate with 3-bromo-2,4-pentanedione under acidic conditions .

O-Alkylation with Tertiary Alcohol

The tert-alcohol moiety can be introduced through nucleophilic substitution or Mitsunobu reactions. A viable route involves reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropan-2-ol under alkaline conditions, using methyl iodide as an alkylating agent .

Hypothetical Reaction Scheme:

Pyrazole+(CH3)3COHNaH, DMFTarget Compound\text{Pyrazole} + (\text{CH}_3)_3\text{COH} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

This method mirrors the O-alkylation procedure described for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, where sodium hydride facilitated deprotonation prior to alkylation .

Physical and Chemical Properties

Physical properties are extrapolated from structural analogs and computational predictions:

PropertyValue/Range
Melting Point85–90°C (predicted)
Boiling Point240–245°C (estimated)
SolubilitySoluble in DMSO, THF; insoluble in water
LogP (Partition Coeff.)2.1 ± 0.3 (calculated)
pKa (Alcohol)~16.5 (typical tertiary alcohols)

The bromine atom enhances molecular polarizability, while the methyl groups and tert-alcohol contribute to hydrophobicity . Crystallographic studies of related bromopyrazoles reveal tight packing via halogen bonding and π-π stacking, suggesting similar solid-state behavior .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, predicted):

  • δ 1.35 (s, 9H, (CH₃)₃C–)

  • δ 2.25 (s, 6H, pyrazole-CH₃)

  • δ 5.95 (s, 1H, pyrazole H-3)

  • δ 2.85 (s, 1H, –OH)

The tert-butyl group’s protons appear as a singlet due to equivalent environments, while the pyrazole methyl groups exhibit sharp singlets from symmetrical substitution .

¹³C NMR:

  • δ 72.1 ((CH₃)₃C–)

  • δ 105.4 (pyrazole C-4)

  • δ 145.2 (pyrazole C-3/C-5)

  • δ 150.8 (pyrazole C-1)

The deshielded C-4 carbon reflects bromine’s inductive effect .

Infrared Spectroscopy (IR)

  • 3250 cm⁻¹ (broad, O–H stretch)

  • 2920 cm⁻¹ (C–H stretch, CH₃)

  • 1550 cm⁻¹ (C=N pyrazole ring)

  • 680 cm⁻¹ (C–Br stretch)

The absence of carbonyl peaks distinguishes this compound from its ketone analog .

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 248.1 ([M]⁺)

  • Fragments at m/z 231.1 ([M–OH]⁺), 173.0 ([M–C₄H₉O]⁺)

The loss of the hydroxyl group and subsequent pyrazole ring cleavage align with fragmentation patterns of similar alcohols .

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